1-(1-Aziridinyl)phthalazine
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Overview
Description
1-(1-Aziridinyl)phthalazine is a heterocyclic compound that features a phthalazine ring fused with an aziridine moiety. Phthalazine, also known as benzo-orthodiazine, is a bicyclic structure where a pyridazine ring is fused with a benzene ring. Aziridine is a three-membered nitrogen-containing ring known for its high ring strain and reactivity. The combination of these two structures in this compound makes it an interesting compound for various chemical and biological applications .
Preparation Methods
The synthesis of 1-(1-Aziridinyl)phthalazine typically involves the reaction of phthalazine derivatives with aziridine. One common method includes the nucleophilic substitution of a halogenated phthalazine with aziridine under basic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(1-Aziridinyl)phthalazine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form phthalazine derivatives with an open aziridine ring.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted phthalazine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
1-(1-Aziridinyl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential use as therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-Aziridinyl)phthalazine involves the interaction of its aziridine ring with various biological targets. The ring strain in aziridine makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
1-(1-Aziridinyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which lacks the aziridine ring and has different reactivity and applications.
Aziridine: A simpler compound with a three-membered nitrogen ring, known for its high reactivity and use in polymer chemistry.
Phthalazinone: A derivative of phthalazine with a carbonyl group, used in medicinal chemistry for its biological activities. The uniqueness of this compound lies in its combination of the phthalazine and aziridine structures, which imparts unique chemical and biological properties
Properties
CAS No. |
17998-18-4 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-(aziridin-1-yl)phthalazine |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)7-11-12-10(9)13-5-6-13/h1-4,7H,5-6H2 |
InChI Key |
YWSPSSISMZSFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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